Ethyl 4-(isopropyl(trifluoromethyl)amino)benzoate
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Overview
Description
Ethyl 4-(isopropyl(trifluoromethyl)amino)benzoate is an organic compound with a complex structure that includes an ethyl ester group, a benzoate core, and a trifluoromethylated isopropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(isopropyl(trifluoromethyl)amino)benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane.
Amination: Introduction of the isopropyl(trifluoromethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods are designed to be scalable and efficient, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(isopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the ethyl ester group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-(isopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(isopropyl(trifluoromethyl)amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the isopropylamino group.
Ethyl 4-(isopropylamino)benzoate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
Ethyl 4-(isopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the trifluoromethyl and isopropylamino groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16F3NO2 |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
ethyl 4-[propan-2-yl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C13H16F3NO2/c1-4-19-12(18)10-5-7-11(8-6-10)17(9(2)3)13(14,15)16/h5-9H,4H2,1-3H3 |
InChI Key |
GOOHTSDVZWNIND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C(C)C)C(F)(F)F |
Origin of Product |
United States |
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